REACTION_CXSMILES
|
[C:1]1([C:7]2[N:16]=[C:15](Cl)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>C(O)(C)C>[C:1]1([C:7]2[N:16]=[C:15]([N:27]3[CH2:28][CH2:29][N:24]([C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][N:18]=4)[CH2:25][CH2:26]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
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9.6 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)Cl
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Name
|
|
Quantity
|
0.04 mol
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Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)N1CCNCC1
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Name
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|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
|
C(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resulting reaction mixture
|
Type
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FILTRATION
|
Details
|
was filtered
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Type
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DISSOLUTION
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Details
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The crystalline solid was dissolved in 400 ml of 3 N hydrochloric acid
|
Type
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WASH
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Details
|
the aqueous acidic liquid was washed with ether
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Type
|
CUSTOM
|
Details
|
precipitated crystalline solid
|
Type
|
CUSTOM
|
Details
|
6.8 g, m.p. 164°-166° C. (air dried)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)N1CCN(CC1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |